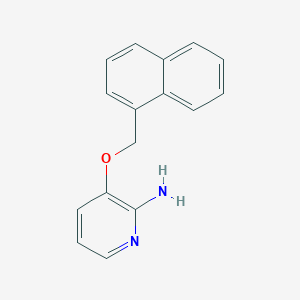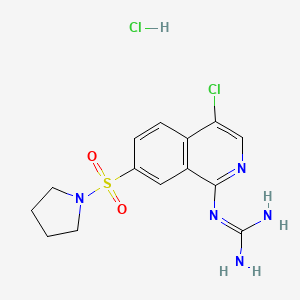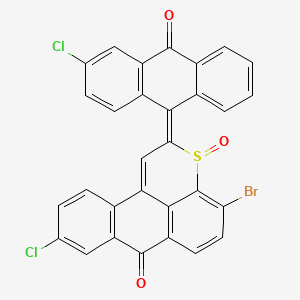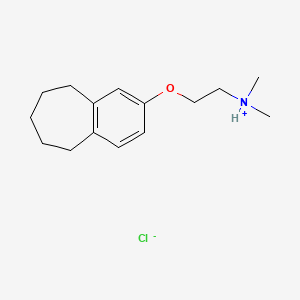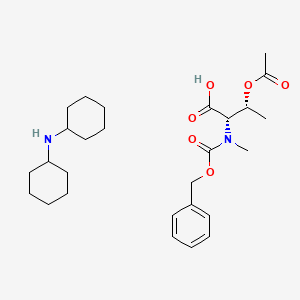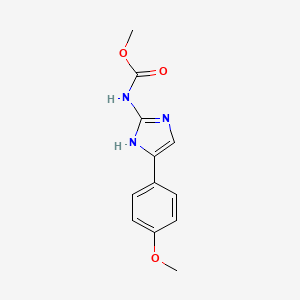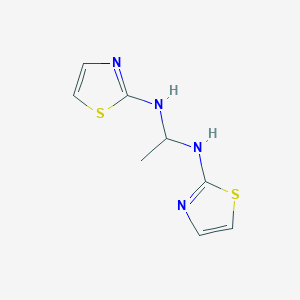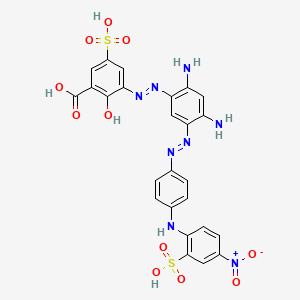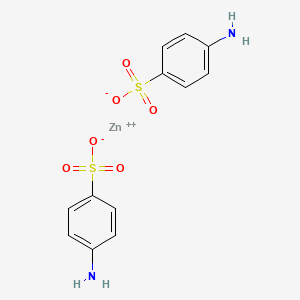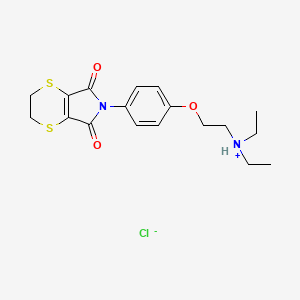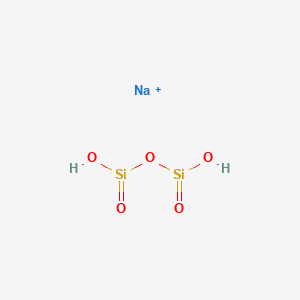![molecular formula C20H18CrN4NaO11S2 B13760563 sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate CAS No. 24256-56-2](/img/structure/B13760563.png)
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate is a complex chemical compound that belongs to the class of azo dyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, food, and cosmetics. The presence of chromium in the compound adds to its unique properties, making it useful in specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate typically involves the diazotization of 3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazole followed by coupling with 3-oxidonaphthalene-1-sulfonate. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazonium salt. The final product is then complexed with chromium(3+) ions and crystallized as a trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reactant concentrations. The chromium complexation step is carried out in a separate reactor to ensure complete coordination of the chromium ions with the azo dye.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Chromium oxides and modified azo compounds.
Reduction: Corresponding amines and reduced azo compounds.
Substitution: Substituted sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The chromium(3+) ions play a crucial role in stabilizing the azo dye and enhancing its photochemical properties. The molecular targets include cellular components that interact with the dye, leading to specific staining patterns or therapeutic effects in the case of photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-1-oxidonaphthalene-2-sulfonate
Uniqueness
The uniqueness of sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate lies in its specific structural configuration, which imparts distinct photochemical properties and stability. The presence of chromium(3+) ions further enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
24256-56-2 |
|---|---|
Molekularformel |
C20H18CrN4NaO11S2 |
Molekulargewicht |
629.5 g/mol |
IUPAC-Name |
sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na.3H2O/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;;;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;;3*1H2/q;+3;+1;;;/p-4 |
InChI-Schlüssel |
UEOTXYQVQQMCMG-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].O.O.O.[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


